molecular formula C7H8ClFN2 B1341179 2-Chloro-4-fluoro-benzyl-hydrazine CAS No. 51860-05-0

2-Chloro-4-fluoro-benzyl-hydrazine

Cat. No.: B1341179
CAS No.: 51860-05-0
M. Wt: 174.6 g/mol
InChI Key: MYNJXMGVVBFZHF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-benzyl-hydrazine is an organic compound with the molecular formula C7H8ClFN2 It is a derivative of benzyl hydrazine, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-benzyl-hydrazine typically involves the reaction of 2-Chloro-4-fluoro-benzaldehyde with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Chloro-4-fluoro-benzaldehyde+Hydrazine hydrateThis compound+Water\text{2-Chloro-4-fluoro-benzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Chloro-4-fluoro-benzaldehyde+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-benzyl-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of azides or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl hydrazines with various functional groups.

Scientific Research Applications

2-Chloro-4-fluoro-benzyl-hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-benzyl-hydrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-benzyl-hydrazine
  • 4-Fluoro-benzyl-hydrazine
  • 2,4-Dichloro-benzyl-hydrazine

Uniqueness

2-Chloro-4-fluoro-benzyl-hydrazine is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other benzyl hydrazine derivatives.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNJXMGVVBFZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588250
Record name [(2-Chloro-4-fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51860-05-0
Record name [(2-Chloro-4-fluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51860-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-Chloro-4-fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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